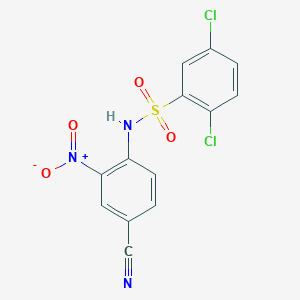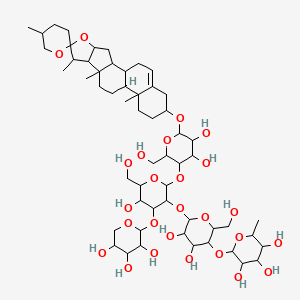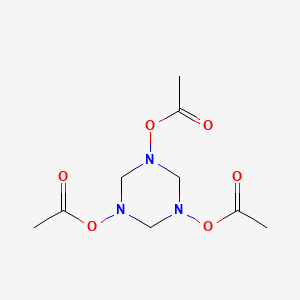
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine is a chemical compound with the molecular formula C8H14ClN5. This compound is part of the pyridazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both hydrazinyl and chloro groups in its structure makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine typically involves the reaction of 6-chloro-3-hydrazinylpyridazine with butylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-butyl-3-hydrazinylpyridazin-4-amine.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of N-butyl-3-hydrazinylpyridazin-4-amine.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals and dyes due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the biological activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-3-hydrazinylpyridazin-4-amine: Lacks the butyl group, resulting in different reactivity and biological activity.
N-butyl-3-hydrazinylpyridazin-4-amine: Lacks the chloro group, affecting its chemical properties and applications.
N-butyl-6-chloropyridazin-4-amine:
Uniqueness
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine is unique due to the presence of both hydrazinyl and chloro groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Eigenschaften
CAS-Nummer |
61261-44-7 |
|---|---|
Molekularformel |
C8H14ClN5 |
Molekulargewicht |
215.68 g/mol |
IUPAC-Name |
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine |
InChI |
InChI=1S/C8H14ClN5/c1-2-3-4-11-6-5-7(9)13-14-8(6)12-10/h5H,2-4,10H2,1H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
CXYDZSRFHODMDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC(=NN=C1NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)

![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)


![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14598384.png)




![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)
